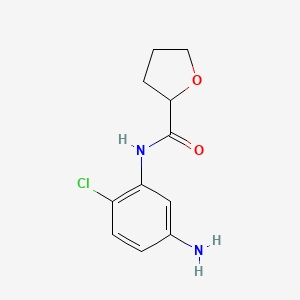

N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide

Descripción

N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is a heterocyclic carboxamide compound featuring a tetrahydrofuran ring linked to a 5-amino-2-chlorophenyl group via a carboxamide bridge. Its molecular formula is C₁₁H₁₃ClN₂O₂ (based on analogous compounds in ).

Propiedades

IUPAC Name |

N-(5-amino-2-chlorophenyl)oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCBXFYAODEJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring fused with an amide functional group and an amino-substituted chlorophenyl moiety. Its chemical structure can be represented as follows:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of related structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | K562 | 0.06 | DHFR Inhibition |

| 2 | HT29 | 0.1 | Cytostatic Effects |

| 3 | MCF7 | 0.25 | Apoptosis Induction |

These compounds interact with key cellular pathways involved in cancer proliferation, such as the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .

Antiviral Activity

This compound has been evaluated for its antiviral properties, particularly against human adenoviruses (HAdV). A study demonstrated that related compounds showed significant antiviral activity with selectivity indexes greater than 100 when compared to standard antiviral agents like niclosamide:

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| 15 | 0.27 | 156.8 | >100 |

Mechanistic studies suggest that these compounds may inhibit the viral DNA replication process, thereby preventing viral proliferation in host cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of enzymes critical for cancer cell survival and viral replication.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Interference with Cellular Signaling : The compound may disrupt signaling pathways that promote cell growth and division.

Study on Anticancer Effects

A notable study investigated the effects of a series of N-(5-amino-2-chlorophenyl)-based compounds on human leukemia cells. The results indicated that these compounds exhibited potent anti-proliferative effects, with significant reductions in cell viability observed at low concentrations .

Study on Antiviral Effects

Another study focused on the antiviral efficacy of this compound analogues against HAdV. The findings revealed that certain derivatives not only inhibited viral replication effectively but also displayed low cytotoxicity, making them potential candidates for further development as antiviral agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is primarily studied for its anticancer , antimicrobial , and anti-inflammatory properties. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of 2-amino-thiazole compounds, which share structural similarities with this compound, have shown significant anti-proliferative effects against various cancer cell lines, including human leukemia cells (K562) and solid tumors like breast and lung cancers .

Key Findings:

- Mechanism of Action: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Lines Tested: Notable efficacy was observed in K562 leukemia cells and several solid tumor lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that related compounds exhibit effectiveness against bacterial strains, suggesting potential use in treating infections .

Key Findings:

- Target Pathogens: Efficacy against both Gram-positive and Gram-negative bacteria has been noted.

- Potential Use: Could be developed into a new class of antibiotics.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in vitro, which could lead to applications in treating inflammatory diseases .

Synthesis Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The following table summarizes the general synthetic routes:

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Amine Formation | 5-Chloroaniline + Tetrahydrofuran derivative | Acidic conditions | Moderate |

| 2 | Acylation | Intermediate + Carboxylic acid derivative | Basic conditions | High |

| 3 | Purification | Crystallization or chromatography | Varies | High |

Anticancer Study

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of this compound analogs, which were tested for their anticancer properties against various cell lines. Results showed IC50 values indicating potent activity against cancer cells compared to standard chemotherapeutics .

Antimicrobial Testing

In another research project, the antimicrobial efficacy of related compounds was assessed through disk diffusion methods against clinical isolates of bacteria. The results indicated significant zones of inhibition, suggesting that modifications to the tetrahydrofuran moiety could enhance activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide

- Structural Difference : Chlorine (Cl) is replaced by fluorine (F) at the 2-position of the phenyl ring.

- Impact : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and membrane permeability compared to chlorine .

- Availability : Commercial suppliers (e.g., Alchem Pharmtech) list this analog with 95% purity, though its biological activity remains uncharacterized in the evidence .

N-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Structural Difference : The tetrahydrofuran ring is replaced by a 4-methyl-1,2,3-thiadiazole moiety.

- Impact : The thiadiazole ring introduces sulfur, which may alter electronic properties and binding affinity to targets like kinases or proteases. The methyl group could enhance lipophilicity .

- Molecular Weight : 268.72 g/mol (vs. ~240.69 g/mol for the tetrahydrofuran analog, estimated from ).

Heterocycle-Modified Analogs

Alfuzosin Hydrochloride

- Structure: Contains a tetrahydro-2-furancarboxamide group but is substituted with a quinazolinylmethylamino-propyl chain ().

- Application : Clinically used as an α₁-adrenergic receptor antagonist for treating benign prostatic hyperplasia .

- Key Difference : The extended alkylamine side chain in Alfuzosin enables selective receptor interactions, unlike the simpler phenyl group in the target compound.

N-(4-Hydroxyphenyl)tetrahydro-2-furancarboxamide

- Structural Difference: The 5-amino-2-chlorophenyl group is replaced by a 4-hydroxyphenyl group.

Substituent-Variant Analogs

5-Chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide

- Structure : Combines tetrahydrofuran and thiophene carboxamide moieties with a benzothiazole substituent.

Data Table: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Substituent (Position) | Heterocycle | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|---|

| N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide | C₁₁H₁₃ClN₂O₂ | Cl (2), NH₂ (5) | Tetrahydrofuran | ~240.69 (estimated) | Chlorine enhances electrophilicity |

| N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide | C₁₁H₁₃FN₂O₂ | F (2), NH₂ (5) | Tetrahydrofuran | ~224.23 (estimated) | Higher metabolic stability |

| N-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | C₁₀H₉ClN₄OS | Cl (2), NH₂ (5) | 1,2,3-Thiadiazole | 268.72 | Sulfur enhances polar interactions |

| Alfuzosin Hydrochloride | C₁₉H₂₇N₅O₄·HCl | Quinazolinyl chain | Tetrahydrofuran | 425.91 | Extended side chain for receptor binding |

Q & A

Q. What are the common synthetic routes for preparing N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide?

The compound is typically synthesized via amide bond formation between tetrahydrofuran-2-carboxylic acid derivatives and 5-amino-2-chloroaniline. A standard method involves activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by coupling with the amine in the presence of a base like triethylamine. Solvents such as dichloromethane or dimethylformamide are used under reflux, with purification via column chromatography . Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the molecular structure by identifying proton environments and carbon frameworks. Infrared (IR) spectroscopy verifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) ensures exact mass matching for molecular formula validation .

Q. How can researchers assess the compound's preliminary biological activity?

In vitro assays using cell lines or enzyme inhibition studies are standard. For example, cytotoxicity can be evaluated via MTT assays against cancer cell lines, while enzyme targets (e.g., kinases) are tested using fluorescence-based activity assays. Dose-response curves and IC₅₀ values provide initial efficacy metrics. Positive controls and replicates are critical for reliability .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the crystal structure, identifying bond lengths, angles, and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and molecular packing. Challenges like twinning or poor diffraction require data collection at synchrotron facilities and iterative refinement .

Q. How can computational methods predict metabolic pathways and stability?

Density Functional Theory (DFT) calculates reactive sites prone to oxidation or hydrolysis. Tools like Molecular Orbital Package (MOPAC) simulate metabolic reactions, while docking software (AutoDock) predicts interactions with cytochrome P450 enzymes. In silico ADMET platforms (e.g., SwissADME) estimate bioavailability and metabolic half-life .

Q. What strategies address contradictions in experimental vs. computational data?

Discrepancies between observed NMR shifts and DFT-predicted values may arise from solvent effects or crystal packing. Re-evaluate computational parameters (solvent model, basis set) and validate purity via HPLC. For crystallographic mismatches, check for disorder or alternative space groups .

Q. How do structural modifications influence bioactivity in analogs?

Structure-Activity Relationship (SAR) studies compare analogs with substitutions on the phenyl or tetrahydrofuran rings. For example, replacing chlorine with methoxy groups (as in ) alters lipophilicity and hydrogen-bonding capacity, impacting target affinity. Free-Wilson or QSAR models quantify contributions of substituents to activity .

Q. What role do hydrogen-bonding networks play in crystallization?

Graph-set analysis (Etter’s methodology) classifies hydrogen bonds (e.g., D, R₂²(8) motifs) to predict crystal packing. For this compound, intermolecular N–H···O bonds between amides and furan oxygen likely stabilize the lattice. Temperature-dependent XRD studies reveal polymorphism risks .

Methodological Tables

Table 1: Key Spectroscopic Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20 (d, J=8.5 Hz, 1H, ArH), 6.60 (s, 1H, NH₂), 4.10–3.90 (m, 2H, OCH₂) | |

| ¹³C NMR (101 MHz, CDCl₃) | δ 170.5 (C=O), 140.2 (C-Cl), 75.3 (OCH₂) | |

| HRMS (ESI+) | [M+H]⁺ Calcd: 269.0821; Found: 269.0818 |

Table 2: Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (activation), 25°C (coupling) | Minimizes side reactions |

| Solvent | DCM/EtOAc (9:1) | Enhances solubility |

| Base | Triethylamine (2.5 eq) | Neutralizes HCl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.